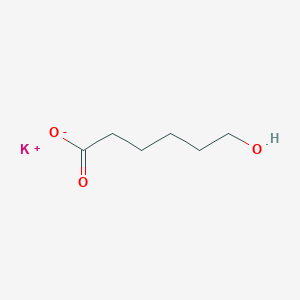

potassium;6-hydroxyhexanoate

Description

Significance of ω-Hydroxycarboxylic Acids as Platform Chemicals

The significance of ω-hydroxycarboxylic acids lies in their potential to serve as renewable and biodegradable precursors for polymers, resins, lubricants, and other valuable chemicals. mdpi.com Their production from biomass sources offers a green alternative to traditional petrochemical-based manufacturing processes. The ability to undergo various chemical transformations, including esterification and oxidation, further enhances their utility as versatile platform chemicals in the chemical industry. mdpi.com

Overview of 6-Hydroxyhexanoic Acid and its Conjugate Base in Academic Research

6-Hydroxyhexanoic acid, also known as ε-hydroxycaproic acid, is a six-carbon ω-hydroxycarboxylic acid that has garnered significant attention in academic and industrial research. ontosight.ai Its conjugate base, 6-hydroxyhexanoate (B1236181), is the form the acid takes in neutral or basic solutions. nih.gov Research has extensively explored its role as a key intermediate in the production of biodegradable polymers like polycaprolactone (B3415563) (PCL). frontiersin.orgbohrium.com

The compound is a known bacterial metabolite and plays a role in the degradation of certain fatty acids. nih.govbiosynth.com Studies have investigated its formation from various precursors, including cyclohexane (B81311) and cyclohexanol (B46403), through both biocatalytic and chemical routes. frontiersin.orgmdpi.comresearch-nexus.netias.ac.in

Research Landscape and Emerging Directions in 6-Hydroxyhexanoate Chemistry

The current research landscape for 6-hydroxyhexanoate is dominated by the development of sustainable and efficient production methods. A significant focus is on biocatalysis, utilizing engineered microorganisms and enzymes to convert renewable feedstocks into 6-hydroxyhexanoic acid. frontiersin.orgbohrium.comnih.gov Multi-enzyme cascade reactions are being explored to improve production yields and efficiency. nih.gov

Emerging research is also directed towards expanding the applications of 6-hydroxyhexanoate beyond PCL production. This includes its use as a monomer for other novel polymers and as a precursor for the synthesis of other valuable C6 chemicals like adipic acid and 1,6-hexanediol (B165255). rsc.orggoogle.com The integration of biocatalytic and chemocatalytic processes is a promising strategy for creating sustainable synthetic routes to these important industrial chemicals. rsc.org

Properties

IUPAC Name |

potassium;6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNSIPXEFSYNKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCO.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)[O-])CCO.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 6 Hydroxyhexanoic Acid and Its Salts

Chemical Synthesis Methodologies

Traditional chemical synthesis offers several established pathways to 6-hydroxyhexanoic acid, utilizing different precursors and reaction types.

The hydrolysis of the cyclic ester ε-caprolactone is a direct and common method for producing 6-hydroxyhexanoic acid. This ring-opening reaction can be initiated under acidic, neutral, or basic conditions. In aqueous environments, ε-caprolactone hydrolyzes to form 6-hydroxyhexanoic acid. oecd.orgoecd.org The rate of this hydrolysis is significantly influenced by pH. For instance, at 20°C, the half-life of ε-caprolactone varies dramatically with pH, demonstrating the tunability of the reaction. oecd.org One documented laboratory procedure involves stirring ε-caprolactone with a sodium hydroxide (B78521) solution at room temperature for 12 hours, followed by neutralization, to achieve a 98% yield of 6-hydroxyhexanoic acid. rsc.org

Table 1: Effect of pH on ε-Caprolactone Hydrolysis Half-Life at 20°C

| pH | Half-Life (days) |

| 4 | 16 |

| 7 | 53 |

| 9 | 2.2 |

| Data sourced from reference oecd.org |

A traditional industrial approach for synthesizing 6-hydroxyhexanoic acid involves the reduction of adipic acid. researchgate.net This process is typically conducted under demanding conditions, such as high temperature (523 K) and pressure (300 bar H₂), and requires a metal catalyst. researchgate.net While effective, this method is associated with high energy consumption and potential safety risks. researchgate.net

The Baeyer-Villiger oxidation of cyclic ketones, particularly cyclohexanone (B45756), is a cornerstone of modern industrial production of ε-caprolactone, which is then readily hydrolyzed to 6-hydroxyhexanoic acid. mdpi.comresearchgate.net This reaction inserts an oxygen atom into the ring, converting the ketone to a cyclic ester (lactone).

A novel, one-pot synthesis route has been developed that integrates the Baeyer-Villiger oxidation of cyclohexanone and the subsequent ring-opening hydrolysis into a single step. researchgate.net This process uses a dealuminated HBEA zeolite catalyst and aqueous hydrogen peroxide (30% H₂O₂) as the oxidant in the absence of organic solvents. researchgate.net Under optimized conditions, this method achieves over 95% conversion of cyclohexanone and over 95% selectivity for 6-hydroxyhexanoic acid. researchgate.net The catalyst's Lewis and Brönsted acid sites are credited with activating the cyclohexanone and promoting the rapid hydrolysis of the intermediate ε-caprolactone. researchgate.net

Research using a mesoporous zirconium phosphate (B84403) catalyst has shown that reaction parameters can be tuned to favor either the intermediate lactone or the final hydroxy acid. rsc.org Increasing the amount of hydrogen peroxide leads to higher cyclohexanone conversion but also promotes the hydrolysis of ε-caprolactone, thereby increasing the yield of 6-hydroxyhexanoic acid. rsc.org

Table 2: Effect of Catalyst Loading on Cyclohexanone Oxidation Products

| Catalyst Loading (wt%) | Cyclohexanone Conversion (%) | 6-Hydroxyhexanoic Acid Selectivity (%) |

| 2 | 14 | 36 |

| 20 | 89 | 68 |

| Reaction conditions: 120°C, 3 hours. Data sourced from reference rsc.org |

Biocatalytic and Enzymatic Production Approaches

Biocatalytic methods are gaining significant interest as sustainable alternatives to conventional chemical synthesis. These approaches utilize whole-cell systems or isolated enzymes to perform complex transformations under mild conditions. mecp2024.com

Whole-cell biocatalysis leverages the intact metabolic machinery of microorganisms to convert substrates into desired products, often with integrated cofactor regeneration, which is a significant advantage over cell-free systems. dntb.gov.ua

Recombinant microorganisms have been engineered to produce 6-hydroxyhexanoic acid directly from inexpensive feedstocks like cyclohexane (B81311) and cyclohexanol (B46403). frontiersin.org

From Cyclohexane: A notable achievement is the development of a recombinant Pseudomonas taiwanensis strain capable of converting cyclohexane to 6-hydroxyhexanoic acid in a single-pot process. frontiersin.orgbohrium.com This was accomplished by engineering a four-step enzymatic cascade into the host organism. nih.gov The pathway proceeds as follows:

Cyclohexane is converted to cyclohexanol by a cytochrome P450 monooxygenase (Cyp). frontiersin.orgfrontiersin.org

Cyclohexanol is oxidized to cyclohexanone by a cyclohexanol dehydrogenase (CDH). frontiersin.orgfrontiersin.org

Cyclohexanone undergoes Baeyer-Villiger oxidation to form ε-caprolactone , catalyzed by a cyclohexanone monooxygenase (CHMO). frontiersin.orgfrontiersin.org

ε-Caprolactone is hydrolyzed to 6-hydroxyhexanoic acid by a lactonase. frontiersin.orgfrontiersin.org

This engineered platform organism has demonstrated a high specific activity of 44.8 U/g (cell dry weight) and can completely convert 5 mM of cyclohexane to 6-hydroxyhexanoic acid within 3 hours. nih.gov In a stirred-tank bioreactor setup, a final concentration of 25 mM (3.3 g/L) was achieved. frontiersin.orgbohrium.com

From Cyclohexanol: An alternative biocatalytic route uses cyclohexanol as the starting material. A three-enzyme cascade has been successfully implemented in whole cells of Escherichia coli. nih.gov This system co-expresses an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for the conversion of cyclohexanol to ε-caprolactone with internal cofactor regeneration, thus avoiding the need for expensive external cofactors. dntb.gov.uanih.gov The product inhibition caused by ε-caprolactone is overcome by the in situ addition of lipase (B570770) CAL-B, which hydrolyzes the lactone to 6-hydroxyhexanoic acid. nih.govuni-greifswald.de Using this strategy in a fed-batch stirred tank reactor, a product titer exceeding 20 g/L of 6-hydroxyhexanoic acid was achieved with an isolated yield of 81%. dntb.gov.uanih.gov

Table 3: Comparison of Biocatalytic Production of 6-Hydroxyhexanoic Acid

| Substrate | Microbial Host | Key Enzymes | Product Titer | Reference(s) |

| Cyclohexane | Pseudomonas taiwanensis | Cyp, CDH, CHMO, Lactonase | 3.3 g/L | frontiersin.orgbohrium.com |

| Cyclohexanol | Escherichia coli | ADH, CHMO, Lipase CAL-B | >20 g/L | dntb.gov.uanih.gov |

Whole-Cell Biotransformations from Hydrocarbons and Alcohols

Hexanoate (B1226103) and 1,6-Hexanediol (B165255) Bio-oxidation Systemsnih.govucl.ac.ukthegoodscentscompany.comnih.gov

The biosynthesis of 6-hydroxyhexanoic acid (6-HHA) from hexanoate or 1,6-hexanediol is a key area of research, primarily utilizing microbial bio-oxidation pathways. One prominent method is the ω-oxidation of hexanoate. In this pathway, the terminal methyl group of the fatty acid is hydroxylated to form 6-HHA. This reaction is typically catalyzed by alkane-hydroxylating enzyme systems, such as cytochrome P450 monooxygenases, which are found in various microorganisms, including several Pseudomonas species. nih.gov Research has shown that alkane-utilizing strains of Pseudomonas can oxidize hexanoate to adipic acid, with 6-HHA being a key intermediate. nih.gov When induced with n-hexane, these strains converted hexanoate to 6-HHA, which was then further oxidized. nih.gov

An alternative bio-oxidation route starts from 1,6-hexanediol. Certain microorganisms, such as Gluconobacter oxydans, can selectively oxidize one of the terminal alcohol groups of 1,6-hexanediol to a carboxylic acid, yielding 6-HHA. rsc.orgresearchgate.net This process is often pH-dependent, with neutral to slightly alkaline conditions (pH 6–7) favoring the accumulation of 6-hydroxyhexanoic acid. rsc.org Studies using Pseudomonas have also demonstrated that cells induced with 1,6-hexanediol or 6-HHA are well-equipped for the subsequent oxidation steps towards adipic acid. nih.gov However, in some bacterial systems, both 1,6-hexanediol and 6-hydroxyhexanoate (B1236181) can be subject to a competing β-oxidation pathway, which may lead to the formation of non-metabolizable byproducts like 2-tetrahydrofuranacetic acid, making the ω-oxidation pathway the primary route for productive degradation and synthesis. nih.govhmdb.ca

| Microorganism | Substrate | Key Pathway | Product | Reference |

|---|---|---|---|---|

| Pseudomonas spp. | Hexanoate | ω-oxidation | 6-Hydroxyhexanoic acid, Adipic acid | nih.gov |

| Pseudomonas spp. | 1,6-Hexanediol | ω-oxidation | 6-Hydroxyhexanoic acid, Adipic acid | nih.gov |

| Gluconobacter oxydans | 1,6-Hexanediol | Selective Oxidation | 6-Hydroxyhexanoic acid | rsc.orgresearchgate.net |

Metabolic Engineering Strategies for Enhanced Biosynthesisthegoodscentscompany.comresearchgate.net

To overcome the limitations of natural microbial systems, such as low yields and the presence of competing metabolic pathways, metabolic engineering has been extensively applied to enhance the biosynthesis of 6-hydroxyhexanoic acid and related C6 chemicals. These strategies aim to create efficient microbial cell factories by redesigning and optimizing cellular metabolism.

Key metabolic engineering approaches include:

Pathway Introduction and Overexpression: Heterologous pathways are introduced into robust industrial hosts like Escherichia coli or Corynebacterium glutamicum. For instance, a cyclohexane-based pathway was engineered in Pseudomonas taiwanensis by overexpressing a cytochrome P450 monooxygenase (CPMO), a cyclohexanol dehydrogenase (CHD), a cyclohexanone monooxygenase (CHMO), and a lactonase (Lac), resulting in the production of 3.3 g/L of 6-HHA in a bioreactor. sciepublish.com

Deletion of Competing Pathways: To channel metabolic flux towards the desired product, competing pathways are often deleted. In a study using Acidovorax sp. CHX100, which naturally degrades cyclohexane, the gene for 6-hydroxyhexanoate dehydrogenase was knocked out. This modification blocked the further conversion of 6-HHA, leading to its accumulation at a concentration of 4.92 mM within 6 hours. sciepublish.com

Cofactor Regeneration: Many enzymatic steps in biosynthetic pathways, particularly those involving P450 monooxygenases, are dependent on cofactors like NADPH. Engineering the central metabolism to improve the regeneration of these cofactors is a critical strategy. One approach involves introducing a phosphite (B83602) oxidation system, which has been shown to enhance copolyester synthesis by increasing the supply of NADPH. nih.govbohrium.com

| Engineered Host | Key Genetic Modification | Substrate | Product | Titer/Yield | Reference |

|---|---|---|---|---|---|

| Pseudomonas taiwanensis | Overexpression of CPMO, CHD, CHMO, Lac | Cyclohexane | 6-Hydroxyhexanoic acid | 3.3 g/L | sciepublish.com |

| Acidovorax sp. CHX100 | Deletion of 6-hydroxyhexanoate dehydrogenase gene | Cyclohexane | 6-Hydroxyhexanoic acid | 4.92 mM | sciepublish.com |

| E. coli | Introduction of 11 heterologous genes including Ccr and Emd for reverse β-oxidation | Glucose | P(3HB-co-3HHx) | 41 wt% of dry cell weight | nih.gov |

Enzyme Discovery and Characterization in 6-Hydroxyhexanoate Biosynthesissciepublish.commdpi.combenchchem.comaccelachem.com

The efficiency of biosynthetic pathways for 6-hydroxyhexanoic acid is fundamentally dependent on the catalytic properties of the involved enzymes. Consequently, the discovery of novel enzymes and the detailed characterization of their functions are vital for developing commercially viable bioprocesses.

Research efforts focus on identifying enzymes with high activity, stability, and specificity for the substrates and intermediates in the 6-HHA pathway. For example, the degradation pathway of cyclohexanol in Acinetobacter sp. strain NCIMB 9871 involves a series of enzymes, including a cyclohexanone monooxygenase (CHMO) that converts cyclohexanone to ε-caprolactone, which is then hydrolyzed to 6-HHA. researchgate.net The dehydrogenase that acts on 6-hydroxyhexanoate, ChnD, has also been a subject of study to understand its structure and function. researchgate.net

Characterization of these enzymes involves expressing the corresponding genes in a host like E. coli, purifying the protein, and determining its kinetic parameters. However, individual enzyme characterization can sometimes be misleading. For instance, the 6-hydroxyhexanoate dehydrogenase from Acinetobacter showed little activity when tested as a standalone enzyme, yet its activity was clearly evident when part of the assembled pathway in vivo. ucl.ac.uk This highlights the importance of both in vitro and in vivo analysis for understanding enzyme function within a metabolic context. The discovery and engineering of enzymes like alkane monooxygenases and specific alcohol/aldehyde dehydrogenases are crucial for building efficient pathways for C6 dicarboxylic acids and their hydroxy-acid precursors. researchgate.net

Hybrid Chemo-Enzymatic Synthesis Routesucl.ac.uk

Hybrid chemo-enzymatic routes merge the precision of biocatalysis with the efficiency of chemical synthesis to create sustainable and effective pathways for producing valuable chemicals like 6-hydroxyhexanoic acid. These integrated approaches can overcome the limitations inherent in purely biological or chemical methods, such as low yields in fermentation or the harsh conditions and environmental impact of traditional chemistry. rsc.orgresearchgate.net

An example of this synergy is a route developed for producing 6-carbon polymer building blocks from biobased 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.net In this process, HMF is first chemically hydrogenated to 1,6-hexanediol. This intermediate is then subjected to a biological oxidation step using Gluconobacter oxydans to selectively produce 6-hydroxyhexanoic acid. rsc.orgresearchgate.net The resulting 6-HHA can be used directly or further converted into other valuable monomers like ε-caprolactone through catalytic cyclization. rsc.org

Another strategy involves using enzymes to perform challenging chemical transformations with high selectivity. For instance, lipases can be used to catalyze the in situ formation of peracids, which then drive the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, a direct precursor to 6-HHA. rsc.org This chemo-enzymatic cascade avoids the need for pre-formed, often unstable, peracids. While challenges in enzyme compatibility and process integration remain, these hybrid systems represent a significant advancement towards greener and more sustainable chemical manufacturing. rsc.org

Biochemical Pathways and Metabolic Intermediates of 6 Hydroxyhexanoate

Oxidative Metabolic Pathways Involving 6-Hydroxyhexanoate (B1236181)

The oxidative breakdown of 6-hydroxyhexanoate is a critical process in several microorganisms and is initiated by enzymes that introduce or modify functional groups, preparing the molecule for further degradation.

The ω-oxidation pathway is a key route for the metabolism of fatty acids, including hexanoate (B1226103), leading to the formation of 6-hydroxyhexanoate. In this pathway, the terminal methyl group of a fatty acid is hydroxylated. For instance, alkane-utilizing strains of Pseudomonas spp. can ω-oxidize hexanoate to produce 6-hydroxyhexanoate. ebi.ac.uk This initial hydroxylation is a critical step that prepares the fatty acid for further oxidation. Following its formation, 6-hydroxyhexanoate is further oxidized to adipic acid. ebi.ac.ukdntb.gov.ua The ω-oxidation pathway serves as the exclusive route for the degradation of 6-hydroxyhexanoate in some bacteria, as the alternative β-oxidation pathway can lead to the formation of a non-metabolizable intermediate, 2-tetrahydrofuranacetic acid. ebi.ac.ukasm.orghmdb.cathegoodscentscompany.com

The reversal of the β-oxidation cycle is another significant pathway that can be engineered for the synthesis of various chemicals. nih.govacs.org This synthetic pathway can be utilized to produce medium-chain ω-functionalized carboxylic acids, including 6-hydroxyhexanoic acid. google.comresearchgate.net By combining enzymes from the β-oxidation reversal pathway with those of the ω-oxidation pathway, it is possible to synthesize compounds like 6-hydroxyhexanoic acid from unrelated carbon sources such as glycerol. researchgate.net For example, the expression of an alkane monooxygenase system in conjunction with β-oxidation reversal enzymes has been shown to produce 6-hydroxyhexanoic acid. researchgate.net

6-Hydroxyhexanoate dehydrogenase (6-HHDH) is a key enzyme in the metabolic pathway of 6-hydroxyhexanoate. ontosight.aiwikipedia.org It catalyzes the NAD+-dependent oxidation of 6-hydroxyhexanoate to 6-oxohexanoate (B1234620). ontosight.aiwikipedia.org This reaction is a crucial step in the degradation of medium-chain fatty acids like hexanoate and is essential for energy production. ontosight.ai The systematic name for this enzyme is 6-hydroxyhexanoate:NAD+ oxidoreductase. wikipedia.org

This enzyme is inducible and has been identified in microorganisms that can grow on cyclohexanol (B46403), such as Acinetobacter NCIB 9871 and Nocardia globerula CL1. researchgate.netresearchgate.net In these organisms, 6-HHDH is part of a larger pathway for the degradation of cyclohexanol to adipic acid. researchgate.netresearchgate.net The reaction catalyzed by 6-HHDH is reversible, meaning it can also catalyze the reduction of 6-oxohexanoate to 6-hydroxyhexanoate using NADH as a cofactor. ontosight.ai

The table below summarizes the key characteristics of 6-hydroxyhexanoate dehydrogenase.

Table 1: Characteristics of 6-Hydroxyhexanoate Dehydrogenase

| Characteristic | Description |

| Enzyme Commission No. | EC 1.1.1.258 wikipedia.org |

| Reaction | 6-hydroxyhexanoate + NAD+ ⇌ 6-oxohexanoate + NADH + H+ wikipedia.org |

| Cofactor | NAD+ ontosight.ai |

| Metabolic Pathway | Caprolactam degradation, Fatty acid metabolism ontosight.aiwikipedia.org |

| Function | Oxidation of 6-hydroxyhexanoate ontosight.ai |

Monooxygenases, particularly those belonging to the cytochrome P450 (CYP) family, play a significant role in the initial steps of 6-hydroxyhexanoate metabolism. google.comgoogle.com These enzymes are responsible for the hydroxylation of a wide range of substrates, including fatty acids. nih.gov Specifically, cytochrome P450 monooxygenases can catalyze the conversion of hexanoate to 6-hydroxyhexanoate. google.comgoogle.com The CYP153 family of enzymes, such as CYP153A, has been identified as being capable of performing this conversion. google.com

In the context of cyclohexanol degradation, a cyclohexanone (B45756) monooxygenase (CHMO) is involved. researchgate.netsmolecule.comacs.org This enzyme catalyzes a Baeyer-Villiger oxidation of cyclohexanone to form ε-caprolactone, which is then hydrolyzed to 6-hydroxyhexanoate by a lactonase. researchgate.netsmolecule.comacs.orgnih.gov This pathway has been characterized in Acinetobacter sp. NCIMB 9871 and Nocardia globerula CL1. researchgate.net Cytochrome P450 enzymes are a large and diverse superfamily of hemoproteins that are crucial for the metabolism of a wide array of compounds. nih.govwikipedia.orgevotec.com

Biological Degradation Mechanisms of 6-Hydroxyhexanoate

The biological degradation of 6-hydroxyhexanoate primarily proceeds through its oxidation to adipic acid. ebi.ac.ukasm.orgtandfonline.com In several bacterial species, 6-hydroxyhexanoate is first oxidized to 6-oxohexanoate (also known as adipic semialdehyde) by 6-hydroxyhexanoate dehydrogenase. asm.orgontosight.ai Subsequently, 6-oxohexanoate is further oxidized to adipic acid by 6-oxohexanoate dehydrogenase. google.com Adipic acid can then enter the β-oxidation pathway to be completely metabolized. researchgate.net

An alternative, though physiologically less significant, pathway for 6-hydroxyhexanoate degradation involves an initial β-oxidative attack. ebi.ac.ukhmdb.cathegoodscentscompany.com This pathway, however, leads to the formation of 2-tetrahydrofuranacetic acid, which is a non-metabolizable dead-end product for some organisms. ebi.ac.ukasm.orghmdb.cathegoodscentscompany.com Therefore, the ω-oxidation pathway leading to adipic acid is the primary productive route for the complete degradation of 6-hydroxyhexanoate. ebi.ac.ukasm.orghmdb.cathegoodscentscompany.com

The table below outlines the primary steps in the productive biological degradation of 6-hydroxyhexanoate.

Table 2: Primary Biological Degradation Pathway of 6-Hydroxyhexanoate

| Step | Substrate | Enzyme | Product |

| 1 | 6-Hydroxyhexanoate | 6-Hydroxyhexanoate Dehydrogenase | 6-Oxohexanoate |

| 2 | 6-Oxohexanoate | 6-Oxohexanoate Dehydrogenase | Adipic Acid |

| 3 | Adipic Acid | Various enzymes | β-Oxidation Intermediates |

Enzymatic Interconversions and Their Mechanistic Studies

The enzymatic interconversions involving 6-hydroxyhexanoate are central to its metabolic role. The key conversion is the reversible oxidation to 6-oxohexanoate, catalyzed by 6-hydroxyhexanoate dehydrogenase. ontosight.ai Mechanistic studies of this NAD+-dependent enzyme show the transfer of a hydride ion from the hydroxyl group of 6-hydroxyhexanoate to NAD+, forming NADH and the corresponding aldehyde, 6-oxohexanoate. ontosight.ai

Another important enzymatic reaction is the hydrolysis of ε-caprolactone to 6-hydroxyhexanoate, catalyzed by a lactone hydrolase or esterase. smolecule.comtandfonline.comcore.ac.uk This reaction is a key step in the degradation of cyclohexanone and has been utilized in biocatalytic cascades for the production of 6-hydroxyhexanoic acid. smolecule.com For instance, a three-enzyme cascade using an alcohol dehydrogenase, a cyclohexanone monooxygenase, and a lipase (B570770) has been developed in Escherichia coli to convert cyclohexanol to 6-hydroxyhexanoic acid via the ε-caprolactone intermediate. smolecule.com

The conversion of hexanoate to 6-hydroxyhexanoate is catalyzed by monooxygenases, such as those from the CYP153 family. google.com This hydroxylation at the ω-position is a critical step that introduces the hydroxyl group, enabling the subsequent dehydrogenase-catalyzed reactions. Engineered pathways combining β-oxidation reversal and ω-oxidation have been developed to synthesize 6-hydroxyhexanoic acid and other ω-functionalized carboxylic acids. google.comresearchgate.net

Chemical Transformations and Derivatization Reactions of 6 Hydroxyhexanoate

Cyclization and Lactonization to ε-Caprolactone.rsc.orgsmolecule.com

One of the most significant transformations of 6-hydroxyhexanoate (B1236181) is its intramolecular esterification, or lactonization, to form ε-caprolactone. rsc.orgsmolecule.com This seven-membered cyclic ester is a key monomer in the production of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous applications.

The cyclization of 6-hydroxyhexanoate or its esters into ε-caprolactone can be achieved through various catalytic methods. Both acidic and enzymatic catalysts have been effectively employed.

Acid-catalyzed cyclization is a common approach. For instance, the transesterification of ε-caprolactone with ethanol, followed by the cyclization of the resulting ethyl 6-hydroxyhexanoate, can be catalyzed by acids like sulfuric acid. In industrial processes, gas-phase cyclization of 6-hydroxycaproic esters is performed at temperatures between 150 and 450°C in the presence of activated carbon as a catalyst. google.com

Enzymatic catalysis offers a greener alternative. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been utilized to catalyze the intramolecular esterification. smolecule.com These enzymatic methods often operate under milder conditions and can exhibit high selectivity. smolecule.com

The formation of ε-caprolactone from 6-hydroxyhexanoate is a reversible equilibrium reaction. The position of this equilibrium is influenced by factors such as temperature, pressure, and the presence of a catalyst. The kinetics of the ring-opening polymerization of ε-caprolactone, the reverse reaction, have been studied extensively, providing insights into the thermodynamics of the system. nih.govacs.org

Computational studies have been employed to investigate the ring-closing mechanism of model compounds like methyl 6-hydroxyhexanoate to better understand the transition states involved in the formation of ε-caprolactone. acs.org The rate of depolymerization of poly(ε-caprolactone) back to the monomer is significant, highlighting the dynamic nature of this equilibrium. acs.org

Oxidative Transformations to Dicarboxylic Acids

The hydroxyl group of 6-hydroxyhexanoate can be oxidized to a carboxylic acid, yielding a dicarboxylic acid. This transformation is of significant industrial interest as it provides a route to adipic acid, a key precursor for the production of nylon.

The oxidation of 6-hydroxyhexanoate to adipic acid is a crucial step in various chemical and biochemical pathways. This conversion can be achieved using both chemical oxidizing agents and biological systems.

Alkane-utilizing strains of Pseudomonas species have been shown to oxidize 6-hydroxyhexanoate to adipic acid. ebi.ac.ukasm.org This ω-oxidation pathway is a key metabolic route for the degradation of n-alkanes and related compounds. asm.org In these biological systems, 6-hydroxyhexanoate is an intermediate in the conversion of hexanoate (B1226103) to adipic acid. ebi.ac.ukhmdb.cadntb.gov.ua The enzyme 6-hydroxyhexanoate dehydrogenase plays a role in this pathway, catalyzing the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate (B1234620), which is then further oxidized to adipic acid. ontosight.ai

Chemical oxidation methods can also be employed. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can convert 6-hydroxyhexanoate to the corresponding dicarboxylic acid.

The mechanism of oxidation of 6-hydroxyhexanoate involves the initial oxidation of the terminal hydroxyl group to an aldehyde, followed by further oxidation to a carboxylic acid. In biological systems, this proceeds via the intermediate 6-oxohexanoate. hmdb.caontosight.ai

Interestingly, studies have shown that in some microbial systems, an alternative pathway involving β-oxidation can occur, leading to the formation of 2-tetrahydrofuranacetic acid as a non-metabolizable intermediate. ebi.ac.ukasm.orghmdb.ca However, the ω-oxidation pathway leading to adipic acid is considered the physiologically significant route for degradation. ebi.ac.ukasm.org

Functional Group Interconversions and Esterification

The hydroxyl and carboxylate groups of 6-hydroxyhexanoate allow for a variety of functional group interconversions and esterification reactions, expanding its utility as a synthetic intermediate.

The hydroxyl group can undergo nucleophilic substitution reactions to be replaced by other functional groups like halides or amines. It can also be acetylated to form esters such as ethyl 6-acetoxyhexanoate, a fragrance compound. acs.org

The carboxylate group can be esterified with various alcohols to produce a range of 6-hydroxyhexanoate esters. For example, esterification with butanol yields butyl 6-hydroxyhexanoate, while reaction with methanol (B129727) produces methyl 6-hydroxyhexanoate. chemicalbook.com This esterification is typically acid-catalyzed. Enzymatic esterification using lipases has also been explored for the synthesis of specific esters, such as in the one-pot synthesis of sugar-functionalized oligomeric caprolactone. researchgate.net

These functional group interconversions allow for the synthesis of a diverse array of derivatives from 6-hydroxyhexanoate, further highlighting its importance as a versatile chemical building block. ub.eduvanderbilt.eduimperial.ac.uk

Synthesis of Alkyl and Allyl Esters of 6-Hydroxyhexanoic Acid

The esterification of 6-hydroxyhexanoic acid is a fundamental transformation that yields various alkyl and allyl esters. These derivatives have found applications in diverse fields, including as fragrance ingredients and as monomers for polymerization.

Standard acylation methods are commonly employed for the synthesis of these esters. google.com The reaction can be carried out using acyl halides or acid anhydrides. When using acid anhydrides, phosphoric acid is often employed as a catalyst, while reactions with acyl halides are typically performed in the presence of a tertiary amine like pyridine. google.com The resulting esters, which include compounds like ethyl 6-acetoxyhexanoate and allyl 6-propionyloxy-hexanoate, are generally purified by distillation under reduced pressure. google.com

The synthesis of allyl 6-hydroxyhexanoate can also be achieved through a two-step process starting from 5-hexenoic acid. This involves a hydroboration-oxidation reaction to regioselectively introduce a hydroxyl group at the sixth carbon, followed by esterification with allyl alcohol. vulcanchem.com Another approach involves the use of O-allyl-N,N'-dicyclohexylisourea for the esterification of hydroxycarboxylic acids under mild conditions. scielo.org.pescielo.org.pe

A notable alkyl ester is tert-butyl 6-hydroxyhexanoate, which serves as a linker molecule in chemical synthesis. Its hydroxyl group is available for further derivatization, while the tert-butyl ester group can be selectively removed under acidic conditions to liberate the carboxylic acid. broadpharm.com

Table 1: Examples of Synthesized Alkyl and Allyl Esters of 6-Hydroxyhexanoic Acid

| Ester Derivative | Starting Materials/Reagents | Key Method | Reference |

| Alkyl/Alkenyl acyloxy-hexanoates | 6-hydroxyhexanoic acid, Acyl halides/Acid anhydrides | Acylation | google.com |

| Allyl 6-hydroxyhexanoate | 5-hexenoic acid, Allyl alcohol | Hydroboration-oxidation, Esterification | vulcanchem.com |

| Ethyl 6-hydroxyhexanoate | ε-Caprolactone, Ethanol | Enzymatic Polymerization (as monomer) | rsc.org |

| tert-butyl 6-hydroxyhexanoate | 6-hydroxyhexanoic acid, tert-Butanol source | Esterification | broadpharm.com |

Formation of Amide Derivatives (e.g., 6-Hydroxyhexanamide)

The reaction of 6-hydroxyhexanoate or its precursors with amines leads to the formation of amide derivatives, which are important building blocks for polymers and other functional materials.

6-Hydroxyhexanamide can be synthesized directly from ε-caprolactone. amazonaws.com This amide serves as a monomer in polycondensation reactions. For instance, it can be reacted with dimethyl adipate (B1204190) and 1,4-butanediol (B3395766) to produce poly(ester amide)s, although challenges such as alcoholysis and acidolysis during polymerization can affect the final polymer structure.

A more complex amide, N,N′-1,2-ethanediyl-bis(6-hydroxy-hexanamide), is synthesized by reacting ε-caprolactone with 1,2-diaminoethane in tetrahydrofuran (B95107) (THF). acs.org This bisamide-diol has been studied as a model compound for the crystalline domains in polyamides, with research focusing on its crystallization behavior and phase transitions. acs.org

Further derivatization can lead to specialized amides. For example, 6-amino-N-hydroxyhexanamide is prepared from caprolactam and hydroxylamine. This compound has been grafted onto resins to create chelating materials for the removal of heavy metal ions from water. researchgate.net

Table 2: Synthesis of Amide Derivatives

| Amide Derivative | Starting Materials | Synthesis Method | Application/Significance | Reference |

| 6-Hydroxyhexanamide | ε-Caprolactone | Direct amidation | Monomer for poly(ester amide)s | amazonaws.com |

| N,N′-1,2-Ethanediyl-bis(6-hydroxy-hexanamide) | ε-Caprolactone, 1,2-Diaminoethane | Ring-opening reaction | Model for polyamide crystalline domains | acs.org |

| 6-Amino-N-hydroxyhexanamide | Caprolactam, Hydroxylamine | Reaction with hydroxylamine | Precursor for chelating resins | researchgate.net |

Modifications for Polymeric and Specialized Materials (e.g., Sugar-Functionalized Oligomers)

6-Hydroxyhexanoate and its derivatives are key components in the synthesis of advanced polymeric and specialized materials. Modifications aim to enhance properties like biodegradability, hydrophilicity, and functionality for specific applications in biomedicine and materials science. frontiersin.org

One significant area of modification is the creation of sugar-functionalized oligomers. A one-pot synthesis method has been developed for this purpose, involving the lipase-catalyzed esterification of ε-caprolactone with methyl-D-glucopyranoside, followed by chain elongation with free 6-hydroxyhexanoate monomer units. researchgate.net This process yields sugar-functionalized oligomers with a narrow molecular weight range. researchgate.net The functionalization of polyhydroxyalkanoates (PHAs) with sugars like sucrose (B13894) has been shown to improve the biodegradability of the resulting material, attributed to the sucrose component facilitating microbial attachment. researchgate.net

Ethyl 6-hydroxyhexanoate is used as a comonomer in enzymatic copolymerizations to create novel functional polyesters. For example, it has been copolymerized with trans-2,5-dihydroxy-3-pentenoic acid methyl ester using Candida antarctica lipase B (CALB) as a catalyst. rsc.org The resulting copolymer contains functional groups from both monomers, offering potential for further chemical modification. rsc.org

The monomer is also incorporated into copolymers with other hydroxyalkanoates, such as 3-hydroxybutyrate (B1226725), to produce biodegradable polymer blends with tailored thermal properties, like a lowered glass transition temperature. google.com Furthermore, complex esters like 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate are explored for biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and biodegradability. smolecule.com

Table 3: Polymeric and Specialized Materials from 6-Hydroxyhexanoate

| Material | Monomers/Reactants | Synthesis Method | Key Feature/Application | Reference |

| Sugar-Functionalized Oligomers | ε-Caprolactone, Methyl-D-glucopyranoside, 6-Hydroxyhexanoate | One-pot lipase-catalyzed esterification and elongation | Enhanced biodegradability | researchgate.net |

| Functional Co-polymers | Ethyl 6-hydroxyhexanoate, trans-2,5-dihydroxy-3-pentenoic acid methyl ester | Enzymatic co-polymerization (CALB) | Functionalizable polyester backbone | rsc.org |

| Biodegradable Polymer Blends | 3-Hydroxybutyrate, 6-Hydroxyhexanoate | Copolymerization | Modified thermal properties (e.g., Tg) | google.com |

| Biocompatible Complex Esters | 6-Hydroxyhexanoic acid, Ethylene glycol derivatives | Esterification | Drug delivery, Tissue engineering | smolecule.com |

Regioselective Reactions and Chemoenzymatic Modifications

The precise control offered by enzymatic catalysis is leveraged in regioselective and chemoenzymatic modifications of 6-hydroxyhexanoate and its polymers. These green techniques allow for the synthesis of well-defined structures under mild conditions. nih.gov

Lipases are particularly effective catalysts for these transformations. For instance, the immobilized Candida antarctica lipase B (Novozym 435) has been shown to be highly effective in the regioselective acylation and copolymerization of hydroxyalkanoates. researchgate.net In the ultrasound-mediated synthesis of poly-4-hydroxybutyrate-co-6-hydroxyhexanoate, Novozym 435 exhibited the highest catalytic efficiency compared to other lipases. researchgate.net

Chemoenzymatic strategies combine chemical and enzymatic steps to produce novel materials. A prominent example is the enzymatic copolymerization of ethyl 6-hydroxyhexanoate with a pentose-derived monomer, which itself is produced via chemocatalysis. rsc.org This integrated approach provides a pathway from biomass-derived sugars to functional polyesters. rsc.org

The enzymatic degradation of poly(6-hydroxyhexanoate) [P(6HH)] also displays selectivity. Lipases derived from eukaryotes show broad specificity and can effectively hydrolyze P(6HH) films, whereas lipases from prokaryotes often exhibit higher substrate specificity. frontiersin.orgnih.gov Furthermore, the conversion of cyclohexanol (B46403) to adipic acid in certain microorganisms proceeds through a pathway involving 6-hydroxyhexanoate as a key intermediate. This biotransformation relies on a series of enzymatic reactions, including the action of a specific and inducible 6-hydroxyhexanoate dehydrogenase, demonstrating a high degree of biological regioselectivity. researchgate.net

Advanced Research Applications in Polymer Science and Materials Chemistry

Utilization as a Monomer for Biodegradable Polyesters

6-Hydroxyhexanoic acid is a key monomer in the production of biodegradable polyesters, most notably polycaprolactone (B3415563) (PCL). nih.gov These polyesters are of great interest due to their favorable mechanical properties, miscibility with other polymers, and their ability to degrade in biological environments. nih.govnih.gov

Polycondensation Reactions for Polycaprolactone Synthesis

Polycaprolactone (PCL) can be synthesized through the polycondensation of 6-hydroxyhexanoic acid. nih.govicm.edu.pl This method involves the repetitive formation of ester bonds between the hydroxyl group of one monomer and the carboxyl group of another, releasing water as a byproduct. Research has demonstrated that this reaction can be carried out under vacuum at elevated temperatures to produce PCL oligomers. sciepublish.com For instance, a catalyst-free polycondensation of 6-hydroxyhexanoic acid conducted by gradually increasing the temperature from 80 to 150 °C over 6 hours resulted in the formation of PCL oligomers. sciepublish.com

Enzymatic catalysis offers a milder alternative to traditional chemical methods. The use of lipases, such as those from Candida antarctica and Pseudomonas sp., has been explored for the polymerization of 6-hydroxyhexanoic acid and its esters. sciepublish.com Lipase (B570770) from Candida antarctica under vacuum can produce PCL with a number-average molecular weight (Mn) of 9000 g/mol and a polydispersity below 1.5 within two days. sciepublish.com Similarly, lipase-catalyzed polymerization of ethyl 6-hydroxyhexanoate (B1236181) at 45°C yielded polymers with an Mn of 5400 g/mol . sciepublish.com A zinc (II) acetate (B1210297) catalyst has also been shown to be effective in the polymerization of methyl 6-hydroxyhexanoate, yielding PCL. d-nb.info

| Catalyst/Method | Monomer | Temperature (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity | Reference |

| None (Vacuum) | 6-Hydroxyhexanoic Acid | 80-150 | Oligomers | Not specified | sciepublish.com |

| Lipase (Candida antarctica) | 6-Hydroxycaproic Acid | Not specified | 9000 | < 1.5 | sciepublish.com |

| Lipase (Pseudomonas sp.) | Ethyl 6-hydroxyhexanoate | 45 | 5400 | < 2.26 | sciepublish.com |

| Zinc (II) Acetate | Methyl 6-hydroxyhexanoate | Not specified | ~1729 | Not specified | d-nb.info |

Copolymerization Strategies with Diverse Monomers

The incorporation of 6-hydroxyhexanoate units into other polymers through copolymerization is a key strategy to tailor material properties. This approach allows for the creation of copolymers with a wide range of characteristics, from elastomeric to rigid, with tunable degradation rates and functionalities.

For example, 6-hydroxyhexanoate has been copolymerized with monomers like 3-hydroxybutyrate (B1226725) to create poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) [P(3HB-co-3HHx)]. acs.orgmdpi.com These copolymers exhibit reduced crystallinity and more elastomeric properties compared to poly(3-hydroxybutyrate) homopolymers. mdpi.com The sequence-regulating polyhydroxyalkanoate (PHA) synthase, PhaCAR, has been utilized to produce random copolymers of poly(3HB-co-6HHx). nih.gov

Furthermore, enzymatic copolymerization of ethyl 6-hydroxyhexanoate with novel monomers like trans-2,5-dihydroxy-3-pentenoic acid methyl ester using Candida antarctica lipase B has been demonstrated, leading to new functional polyester (B1180765) materials. researchgate.net Another example is the synthesis of a novel poly(N-isopropylacrylamide)-based copolymer by reacting N-isopropylacrylamide (NIPAAm) with 2-hydroxyethylmethacrylate-6-hydroxyhexanoate (HEMAHex). researchgate.net This demonstrates the versatility of 6-hydroxyhexanoate in creating complex polymer architectures with specific functionalities. ontosight.ai

Precursor for Bio-based Value-Added Chemicals and Polymer Building Blocks

Beyond its direct use in polyester synthesis, potassium 6-hydroxyhexanoate and its acid form are valuable intermediates in the biotechnological and chemical production of other important industrial chemicals, particularly those used in the synthesis of polyamides like nylon.

Pathways to Nylon Precursors (e.g., 6-Aminohexanoic Acid, Adipic Acid, ε-Caprolactam)

The conversion of 6-hydroxyhexanoic acid to key nylon precursors represents a significant advancement in creating more sustainable chemical production routes.

Adipic Acid: Microbial pathways have been engineered to produce adipic acid from 6-hydroxyhexanoic acid. nih.gov Recombinant Escherichia coli strains expressing the genes chnD (6-hydroxyhexanoate dehydrogenase) and chnE (6-oxohexanoate dehydrogenase) can successfully convert 6-hydroxyhexanoic acid to adipic acid. nih.gov In fed-batch fermentation, production titers of up to 15.6 g/L of adipic acid have been achieved. nih.gov This bioconversion is a key step in the upcycling of polycaprolactone waste. nih.gov The oxidation of 6-hydroxyhexanoate to adipic acid can also be achieved through omega-oxidation in certain Pseudomonas species. ebi.ac.uk

6-Aminohexanoic Acid: 6-Aminohexanoic acid (6-AHA), the direct monomer for Nylon 6, can be synthesized from 6-hydroxyhexanoic acid. nih.gov This is often achieved through a multi-enzyme cascade. For instance, a process involving an alcohol dehydrogenase and a ω-transaminase can convert 6-hydroxyhexanoic acid into 6-aminohexanoic acid. researchgate.net Mixed-species microbial systems have also been developed where one species converts a precursor like cyclohexane (B81311) to 6-hydroxyhexanoic acid, which is then shuttled to a second species for conversion to 6-AHA. nih.govresearchgate.net

ε-Caprolactam: ε-Caprolactam, the cyclic amide used for the ring-opening polymerization to produce Nylon 6, can be produced from 6-aminohexanoic acid through a lactamase-catalyzed reaction. google.com Therefore, the synthesis of 6-hydroxyhexanoic acid provides an indirect but crucial pathway towards bio-based ε-caprolactam. google.comucl.ac.uk

| Precursor | Target Product | Key Enzymes/Method | Organism/System | Reference |

| 6-Hydroxyhexanoic Acid | Adipic Acid | 6-Hydroxyhexanoate Dehydrogenase, 6-Oxohexanoate (B1234620) Dehydrogenase | Escherichia coli | nih.gov |

| 6-Hydroxyhexanoic Acid | 6-Aminohexanoic Acid | Alcohol Dehydrogenase, ω-Transaminase | Mixed-species culture (P. taiwanensis, E. coli) | researchgate.net |

| 6-Aminohexanoic Acid | ε-Caprolactam | Lactamase | Enzymatic | google.com |

Synthesis of Hexamethylenediamine (B150038) and Related Intermediates

Hexamethylenediamine is a key component, along with adipic acid, for the production of Nylon 6,6. google.com While direct conversion pathways from 6-hydroxyhexanoate are less commonly detailed, its role as a precursor to other C6 building blocks makes it relevant to hexamethylenediamine synthesis. For instance, a recombinant host producing 6-hydroxyhexanoate can be further engineered with enzymes like carboxylate reductases, ω-transaminases, and alcohol dehydrogenases to produce hexamethylenediamine. google.com A novel two-step process for synthesizing hexamethylenediamine from 6-hydroxyhexanenitrile, which can be derived from ε-caprolactone (a product related to 6-hydroxyhexanoic acid), has also been reported. researchgate.netresearcher.life This highlights the interconnectedness of these C6 building blocks in the pursuit of bio-based polymer production.

Development of Specialized Organic Materials

The unique structure of the 6-hydroxyhexanoate moiety is leveraged by researchers to design and synthesize materials for highly specific applications. researchgate.net Its six-carbon aliphatic chain provides a flexible hydrophobic backbone, while the terminal functional groups offer reactive sites for a wide array of chemical transformations. This has led to its use in creating sophisticated materials such as surface-active monomers and as a key intermediate in multi-step organic syntheses. researchgate.net

The development of reactive surfactants, also known as surfmers, is a significant area of polymer chemistry. These molecules participate in polymerization reactions, becoming covalently bound to the polymer backbone, which can enhance the stability of latexes and reduce surfactant migration in the final product. researchgate.net The 6-hydroxyhexanoate structure is an ideal starting point for creating such monomers. researchgate.net

Researchers have successfully synthesized novel surface-active monomers based on derivatives of ω-hydroxy carboxylic acids like 6-hydroxyhexanoic acid. researchgate.net The general strategy involves modifying the two functional groups to introduce distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) segments into the molecule, which is the fundamental characteristic of any surfactant.

For instance, the hydroxyl group of a 6-hydroxyhexanoate derivative can be reacted with molecules like maleic anhydride. researchgate.netresearchgate.net This product can then be further functionalized to create monomers with hydrophilic parts composed of poly(ethylene glycol), sulfonate, or quaternary ammonium (B1175870) groups, and hydrophobic parts consisting of alkyl chains. researchgate.net These synthesized monomers have been shown to significantly lower the surface tension at the air-water interface and are effective as emulsifiers in the emulsion polymerization of styrene (B11656) to form stable polystyrene dispersions. researchgate.netresearchgate.net

| Monomer Type | Synthetic Precursor | Key Structural Features | Demonstrated Application | Reference |

|---|---|---|---|---|

| Anionic Maleate Surfmer | 6-Hydroxyhexanoic Acid Derivative | Contains maleate, carboxylic, and hydrophobic alkyl groups. | Emulsion polymerization of styrene. | researchgate.net |

| Peroxide-Containing Monomer | tert-Butylperoxy-6-hydroxyhexanoate | Features a reactive peroxide group and a maleic fragment. | Copolymerization with styrene to form high-temperature macroinitiators. | researchgate.net |

| Methacrylate (B99206) Monomer | 6-Hydroxyhexanoic Acid Derivative | Incorporates a polymerizable methacrylate group and hydrophilic poly(ethylene glycol) chains. | Synthesis of surface-active methacrylate monomers via reaction with poly(ethylene glycol). | researchgate.net |

Beyond polymer science, potassium 6-hydroxyhexanoate and its derivatives serve as versatile C6 building blocks in complex organic syntheses. google.comlookchem.com The presence of two distinct functional groups at either end of a six-carbon aliphatic chain allows for selective reactions and the construction of more complex molecules. This makes it a valuable intermediate for producing a range of chemicals, including adipic acid, 6-aminohexanoic acid (a precursor to nylon-6), and 1,6-hexanediol (B165255). google.com

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or can be transformed into other functional groups. Simultaneously, the carboxylate end provides a site for esterification, amidation, or reduction. For example, butyl 6-hydroxyhexanoate is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Biocatalysis, the use of enzymes or whole cells for chemical transformations, has also employed hydroxyhexanoate structures. mdpi.com For instance, ethyl 3-hydroxyhexanoate (B1247844) is a key intermediate in the synthesis of (+)-neopeltolide, a marine macrolide with significant antiproliferative activity. mdpi.com While this is a constitutional isomer of the 6-hydroxy derivative, it highlights the importance of hydroxy-substituted hexanoates as chiral synthons in the creation of complex, biologically active molecules. The ability to produce these building blocks from biological sources is also an area of active research, aiming for more sustainable chemical production pathways. google.com

| Starting Material/Intermediate | Transformation Type | Potential End Product | Significance | Reference |

|---|---|---|---|---|

| 6-Hydroxyhexanoic Acid | Biochemical Pathway Synthesis | Adipic Acid, 6-Aminohexanoic Acid, Caprolactam | Serves as a C6 building block for industrially important monomers. | google.com |

| Butyl 6-hydroxyhexanoate | Intermediate in Synthesis | Fine Chemicals, Pharmaceuticals | Acts as a versatile bifunctional intermediate for further chemical modification. | |

| Ethyl 3-oxohexanoate | Asymmetric Bioreduction | Ethyl 3-hydroxyhexanoate | Key chiral intermediate for the synthesis of bioactive macrolides like (+)-neopeltolide. | mdpi.com |

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the study of 6-hydroxyhexanoate, enabling the separation of the target compound from complex mixtures, such as reaction media or biological matrices. This separation is crucial for accurate quantification and for obtaining pure samples for further analysis.

| Technique | Application in 6-Hydroxyhexanoate Research | Key Findings/Purpose |

| GC-MS | Identification and quantification of volatile derivatives. | Confirms molecular weight and structure; used for purity assessment and analysis in complex mixtures. researchgate.nettandfonline.comucl.ac.uktandfonline.com |

| HPLC | Monitoring reaction kinetics and product formation. | Quantifies substrate consumption and product generation in real-time, especially in enzymatic reactions. researchgate.netcityu.edu.hk |

| TLC | Rapid, qualitative monitoring of synthetic reactions. | Checks for the consumption of starting materials and the appearance of products during synthesis. rsc.orgacs.orgchegg.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. For non-volatile compounds like 6-hydroxyhexanoic acid, a derivatization step is necessary to increase volatility. hmdb.ca This typically involves converting the hydroxyl and carboxylic acid groups into less polar, more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) derivatives. hmdb.ca

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. semanticscholar.org

GC-MS is used to:

Confirm the identity of 6-hydroxyhexanoate and its esters in reaction products. researchgate.net

Quantify the amount of the compound present, often using an internal standard. sigmaaldrich.com

Analyze monomer composition in polymers like poly(hydroxybutyrate-co-hydroxyhexanoate) (PHBHHx) after a methanolysis process to convert the polymer into its constituent methyl ester monomers, including methyl 6-hydroxyhexanoate. tandfonline.com

Identify metabolites in biological systems, for example, identifying 6-hydroxyhexanoate as a product of cyclohexanol (B46403) metabolism in microorganisms. tandfonline.com

Predicted GC-MS data for the TMS-derivatized form of 6-hydroxyhexanoic acid shows a molecular formula of C12H28O3Si2 and a monoisotopic mass of 276.158 Da. hmdb.ca

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing non-volatile or thermally unstable compounds in their native form, making it ideal for monitoring aqueous-based reactions involving 6-hydroxyhexanoate. rsc.org The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In the context of 6-hydroxyhexanoate research, HPLC is frequently used to monitor the progress of enzymatic reactions. researchgate.net For instance, in the enzymatic cascade for synthesizing ε-caprolactone and its subsequent hydrolysis to 6-hydroxyhexanoic acid, HPLC can track the concentrations of the substrate, intermediate, and final product over time. researchgate.net This provides crucial kinetic data, helping researchers to understand reaction rates and identify potential bottlenecks. When coupled with a UV detector, HPLC can quantify compounds that contain a chromophore; for other compounds, a refractive index detector or mass spectrometer (LC-MS) can be used. cityu.edu.hk

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively in synthetic organic chemistry to monitor the progress of reactions. rsc.orgacs.org In the synthesis of 6-hydroxyhexanoate derivatives, such as benzyl (B1604629) 6-hydroxyhexanoate, TLC is used to quickly determine if the starting material has been consumed and to visualize the formation of the product. rsc.org

A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then placed in a chamber containing a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their polarity. By comparing the spots of the reaction mixture to those of the starting material and a reference standard, a chemist can visually assess the status of the reaction. chegg.comchegg.com For example, in the synthesis of benzyl 6-hydroxyhexanoate, the reaction progress was monitored using a c-Hexane-AcOEt (2:1) solvent system. rsc.org

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for elucidating the molecular structure of 6-hydroxyhexanoate and its derivatives, confirming the presence of specific functional groups, and verifying the identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. weebly.comipb.pt Both ¹H (proton) and ¹³C (carbon) NMR are used to provide a complete picture of the carbon-hydrogen framework of 6-hydroxyhexanoate and its esters. rsc.orgrsc.org

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms and their chemical environment.

NMR is used not only for final product characterization but also for monitoring reaction progress, as the signals corresponding to the starting material will decrease while new signals for the product appear. magritek.comlibretexts.org The chemical shifts (δ) are highly indicative of the electronic environment of each nucleus. For instance, the protons on the carbon bearing the hydroxyl group (CH₂-OH) and the protons on the carbon adjacent to the ester carbonyl group (CH₂-COO) have characteristic chemical shifts. rsc.orgrsc.org

Below is a table summarizing typical NMR data for esters of 6-hydroxyhexanoic acid.

| Compound | Nucleus | Chemical Shift (δ) in ppm (Solvent) | Key Assignments |

| Methyl 6-hydroxyhexanoate | ¹H | 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.65 (p, 2H), 1.57 (p, 2H), 1.39 (p, 2H) (CDCl₃) rsc.org | 3.66 (-OCH₃), 3.64 (-CH₂OH), 2.32 (-CH₂COOCH₃) rsc.org |

| ¹³C | 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76 (CDCl₃) rsc.org | 174.32 (C=O), 62.77 (-CH₂OH), 51.63 (-OCH₃), 34.12 (-CH₂COO) rsc.org | |

| Benzyl 6-hydroxyhexanoate | ¹H | 7.40-7.28 (m, 5H), 5.11 (s, 2H), 3.61 (t, J = 6.6 Hz, 2H), 2.37 (t, J = 7.5 Hz, 2H), 1.71-1.60 (m, 2H), 1.56-1.48 (m, 2H), 1.42-1.32 (m, 2H) (CDCl₃) rsc.org | 7.40-7.28 (Aromatic-H), 5.11 (-OCH₂Ph), 3.61 (-CH₂OH), 2.37 (-CH₂COO) rsc.org |

| ¹³C | 173.6, 136.0, 128.6, 128.2 (2C), 66.2, 62.5, 34.2, 32.3, 25.3, 24.7 (CDCl₃) rsc.org | 173.6 (C=O), 136.0-128.2 (Aromatic-C), 66.2 (-OCH₂Ph), 62.5 (-CH₂OH) rsc.org |

Infrared (IR) spectroscopy and its more modern implementation, Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule. libretexts.org The technique works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching and bending) at specific frequencies. Each functional group has a characteristic absorption frequency range.

For 6-hydroxyhexanoate and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the key hydroxyl (-OH) and carbonyl (C=O) groups. rsc.org The data is typically presented as a spectrum of transmittance versus wavenumber (cm⁻¹).

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance for 6-Hydroxyhexanoate |

| Hydroxyl (-OH) | O-H Stretch (alcohol) | 3200-3600 (broad) | Confirms the presence of the terminal hydroxyl group. rsc.org |

| Carbonyl (C=O) | C=O Stretch (ester) | 1735-1750 | Confirms the presence of the ester functional group. libretexts.org |

| Carbonyl (C=O) | C=O Stretch (carboxylic acid) | 1700-1725 | Indicates the presence of the parent 6-hydroxyhexanoic acid. rsc.org |

| Alkyl (C-H) | C-H Stretch | 2850-2960 | Confirms the presence of the saturated hydrocarbon chain. libretexts.org |

For example, the FT-IR spectrum of 6-(tert-butyldimethylsilyloxy)hexanoic acid, a protected form of 6-hydroxyhexanoic acid, shows characteristic peaks at 3340 cm⁻¹ (broad, indicating the O-H of the carboxylic acid) and 1721 cm⁻¹ (for the C=O of the carboxylic acid). rsc.org Similarly, the FT-IR spectrum of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) shows a strong absorption at 1721 cm⁻¹ corresponding to the carbonyl group stretch.

Mass Spectrometry (MS) for Compound Identification and Metabolomics

Mass spectrometry (MS) is an indispensable technique for the identification and quantification of molecules by measuring their mass-to-charge ratio (m/z). thermofisher.com In the context of 6-hydroxyhexanoate research, MS is crucial for both fundamental compound identification and for broader metabolomics studies, which investigate the complete set of small-molecule metabolites within a biological system. thermofisher.comnih.gov

High-resolution mass spectrometry (HRMS) offers high mass accuracy and resolution, enabling the determination of elemental compositions from precise m/z values. researchgate.net This is fundamental in distinguishing 6-hydroxyhexanoate from other compounds with similar masses. In metabolomics, MS, often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the detection and quantification of hundreds of metabolites in a single analysis. thermofisher.comspectroscopyonline.com

Research has shown that 6-hydroxyhexanoate can be identified as a product of hexanoate (B1226103) ω-hydroxylation in cellular systems. hmdb.ca Subsequent metabolic steps can lead to its oxidation into adipic acid or the formation of other intermediates like 2-tetrahydrofuranacetic acid. hmdb.ca Tandem MS (MS/MS), where selected ions are fragmented to produce a characteristic spectrum, is vital for confirming the molecular structure of these metabolites by comparing fragmentation patterns with those in spectral libraries or from authentic standards. nih.gov This approach enhances the confidence in metabolite identification within complex biological matrices. thermofisher.com

| Analytical Technique | Application in 6-Hydroxyhexanoate Research | Key Findings | Reference |

|---|---|---|---|

| LC-MS/MS | Metabolite Identification | Identified 6-hydroxyhexanoate as the immediate product of hexanoate ω-hydroxylation. It was further oxidized to adipic acid and 2-tetrahydrofuranacetic acid. | hmdb.ca |

| HRAM MS | Metabolite Profiling | Provides high-throughput, quantitative data on metabolites, enabling biomarker discovery and pathway analysis. | thermofisher.com |

| GC-MS | PHA Monomer Analysis | Traditionally used for accurate analysis of monomer composition in polyhydroxyalkanoates (PHAs). | nih.gov |

| MS/MS and MSⁿ | Structural Elucidation | Increases confidence in metabolite identification by providing detailed fragmentation patterns for comparison with spectral libraries. | thermofisher.comnih.gov |

Rotational Spectroscopy for Gas-Phase Characterization

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides exceptionally precise information about molecular structure, conformation, and intermolecular interactions. nih.govuva.es

A study combining high-resolution rotational spectroscopy with supersonic expansions successfully identified and characterized the pure rotational spectrum of 6-hydroxycaproic acid (6-HCA), an alternative name for 6-hydroxyhexanoic acid, in the gas phase for the first time. nih.gov The analysis revealed that the low thermal stability of 6-HCA leads to significant congestion in the measured spectra due to the presence of its decomposition products upon heating. nih.gov

The primary decomposition product observed was ε-caprolactone, formed through an intramolecular ring-closure esterification reaction. nih.gov Theoretical calculations support this, showing that the structural arrangement of 6-HCA favors this reaction. nih.gov The ability of rotational spectroscopy to provide distinct fingerprints for 6-HCA and its decomposition products allows for a time-segmented analysis, offering valuable insights into its thermal decomposition mechanism. nih.gov This highlights the technique's power as a species-, isomer-, and conformer-selective tool for analyzing complex chemical mixtures. nih.gov

| Molecule | Spectroscopic Method | Observation | Significance | Reference |

|---|---|---|---|---|

| 6-Hydroxycaproic Acid (6-HCA) | High-Resolution Rotational Spectroscopy | Pure rotational spectrum identified for the first time. | Provides a unique fingerprint for gas-phase detection and structural analysis. | nih.gov |

| ε-Caprolactone | High-Resolution Rotational Spectroscopy | Observed as a major thermal decomposition product of 6-HCA. | Confirms the intramolecular esterification pathway and provides insight into the thermal stability of 6-HCA. | nih.gov |

| ε-Caprolactone Monohydrate | High-Resolution Rotational Spectroscopy | Also observed in the spectrum of heated 6-HCA. | Indicates interaction with residual water during the experiment. | nih.gov |

Two-Dimensional Correlation Spectroscopy (2D-COS) in Polymer Blends

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique that enhances spectral resolution by spreading spectral data along a second dimension. researchgate.net It is particularly effective for studying changes in polymer systems induced by an external perturbation, such as temperature. nih.govfrontiersin.org In the context of 6-hydroxyhexanoate research, 2D-COS is applied to investigate the thermal behavior and molecular interactions in blends of poly-[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] (PHBHx). nih.govmdpi.com

By analyzing temperature-dependent FTIR spectra, 2D-COS can reveal the sequential order of events during processes like crystallization and melting. nih.gov For instance, in studies of PHBHx, 2D-COS has been used to resolve overlapping carbonyl (C=O) stretching bands, distinguishing between well-ordered crystalline, less-ordered crystalline, and amorphous phases. nih.govfrontiersin.org An asynchronous 2D correlation spectrum of PHBHx clearly resolved the crystalline band into two distinct components at 1721 cm⁻¹ (well-ordered primary crystals) and 1730 cm⁻¹ (less-ordered secondary crystals), a detail not apparent in conventional one-dimensional spectra. frontiersin.org

In blends of PHBHx with poly(ethylene glycol) (PEG), 2D-COS has demonstrated that PEG influences the crystallization kinetics of PHBHx. nih.govmdpi.com The analysis of synchronous and asynchronous spectra revealed changes in the thermal properties of the blend, particularly at specific blending ratios (e.g., 60/40 and 50/50 PHBHx/PEG), indicating altered thermal behavior of the PHBHx copolymer due to the presence of PEG. nih.govmdpi.com

| Polymer System | Perturbation | Key 2D-COS Finding | Interpretation | Reference |

|---|---|---|---|---|

| P(HB-co-HHx) Copolymer Film | Temperature | Resolved crystalline C=O band (1726 cm⁻¹) into two bands (1721 and 1730 cm⁻¹). | Distinguished between well-ordered primary crystals and less-ordered secondary crystals. | nih.govfrontiersin.org |

| PHBHx/PEG Blend Film (60/40 ratio) | Temperature | Asynchronous cross peaks appeared at (1715, 1723) cm⁻¹ and (1723, 1738) cm⁻¹. | PEG alters the thermal behavior and crystallization kinetics of the PHBHx copolymer. | nih.govmdpi.com |

| PHBHx/PEG Blend Film | Temperature | Used null-space projection to filter out dominant PHBHx signals. | Revealed subtle spectral contributions from PEG, confirming its role in the blend's thermal properties. | nih.govfrontiersin.org |

Thermal Analysis and Morphological Characterization

Thermal and morphological analyses are critical for understanding the material properties of polymers derived from 6-hydroxyhexanoate. These techniques assess how the material responds to heat and provide detailed images of its physical structure.

Thermogravimetric Analysis (TGA) in Material Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uc.edutainstruments.com It is primarily used to determine the thermal stability and composition of materials. uc.edu For polymers containing 6-hydroxyhexanoate, such as P(3HB-co-3HHx), TGA is essential for evaluating their degradation temperature and suitability for various applications. mdpi.com

TGA curves show that the thermal degradation of P(3HB-co-3HHx) typically occurs in a single step. mdpi.comresearchgate.net Studies have shown that the material is stable with almost no mass loss up to approximately 225°C. mdpi.com The onset temperature of degradation (often reported as T₅%, the temperature at which 5% mass loss occurs) and the peak degradation temperature (Tdeg) are key parameters derived from TGA. mdpi.com For example, in nanocomposites of P(3HB-co-3HHx) with hydroxyapatite (B223615) (nHA), TGA revealed that the addition of nHA at high concentrations could slightly decrease the thermal stability of the polymer matrix. mdpi.com

| Material | T₅% (°C) | Tdeg (°C) | Atmosphere | Key Observation | Reference |

|---|---|---|---|---|---|

| Neat P(3HB-co-3HHx) | ~286.5 | ~306.9 | Nitrogen | Degradation occurs in a single step. | mdpi.com |

| P(3HB-co-3HHx) / 5 wt% nHA | ~285.8 | ~305.9 | Nitrogen | No significant difference in thermal stability compared to neat polymer. | mdpi.com |

| P(3HB-co-3HHx) / 20 wt% nHA | ~275.4 | ~298.3 | Nitrogen | A significant decrease in degradation temperature at higher filler loadings. | mdpi.com |

| Neat PHB | - | 292 | Nitrogen | Higher degradation temperature compared to its particle forms. | researchgate.net |

Differential Scanning Calorimetry (DSC) in Polymer Property Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.depressbooks.pub It provides crucial information about a polymer's thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). pressbooks.pub

For polymers containing 6-hydroxyhexanoate units, DSC is widely used to assess properties that are critical for processing and application. The incorporation of 3-hydroxyhexanoate (3HHx) monomers into a poly(3-hydroxybutyrate) (P3HB) chain lowers the melting temperature and crystallinity, which improves the material's flexibility. nih.gov A recent study even established a high correlation between the melting enthalpy (ΔHm) measured by DSC and the mole fraction of 3HHx in the copolymer, suggesting DSC as a rapid screening tool for polymer composition. nih.gov A higher 3HHx fraction leads to a lower melting enthalpy, indicating reduced crystallinity and greater flexibility. nih.gov In blends, such as PHBHx/PEG, DSC results show distinct melting peaks for each component, confirming their partial miscibility and revealing how each component's thermal properties are affected by the other. mdpi.com

| Material / Blend Ratio | Tm (°C) | ΔHm (J/g) | Key Observation | Reference |

|---|---|---|---|---|

| Cupriavidus sp. BK2 producing P(3HB-co-3HHx) | 171.5 | 48.0 | Demonstrates a correlation where lower ΔHm corresponds to a higher 3-HHx fraction (10.38 mol%). | nih.gov |

| PHBHx/PEG (70/30) | ~60-80 (PEG) and ~130-140 (PHBHx) | N/A | Distinct melting regions indicate different thermal properties for each component in the blend. | mdpi.com |

| P(3HB-co-3HV-co-3HHx) | 128 (Tₘ₁) and 141 (Tₘ₂) | N/A | Two melting endotherms corresponding to less crystalline (3HV/3HHx rich) and more crystalline (3HB rich) fractions. | researchgate.net |

Electron Microscopy for Microstructural Analysis (e.g., TEM, SEM)

Electron microscopy techniques use a beam of electrons to generate high-resolution images of a material's microstructure. nrel.gov Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology, while Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure, even down to the atomic scale. nrel.gove3s-conferences.org

In the study of materials containing 6-hydroxyhexanoate, electron microscopy is used to analyze the morphology of polymer blends, nanocomposites, and fibers. researchgate.netdtu.dk For instance, SEM can be used to examine the cross-section of a P(3HB-co-3HHx) composite to assess the dispersion of filler particles, such as hydroxyapatite, within the polymer matrix. mdpi.com It can also reveal the morphology of electrospun or centrifugally spun PHBHx fibers, showing features like fiber diameter and the presence of beads, which are influenced by processing conditions. researchgate.net TEM, requiring much thinner samples, provides higher resolution details about the internal microstructure, such as the arrangement of crystalline and amorphous domains or the interface between the polymer and nanofillers. researchgate.netnih.gov Both techniques are vital for linking processing parameters and material composition to the final microstructure and, consequently, to the material's macroscopic properties. e3s-conferences.orgnih.gov

Concluding Remarks

Potassium 6-hydroxyhexanoate (B1236181), as the salt of 6-hydroxyhexanoic acid, represents a key intermediate in the value chain of bio-based chemicals. The ongoing research into its sustainable production through both biotechnological and chemical routes highlights its importance as a platform chemical. The versatility of 6-hydroxyhexanoate, enabling its conversion into valuable products like ε-caprolactone and adipic acid, positions it as a central molecule in the development of a more sustainable chemical industry. Future research will likely focus on optimizing production processes, expanding its applications in novel materials, and further elucidating its metabolic pathways in various organisms.

Computational and Theoretical Chemistry Studies of 6 Hydroxyhexanoic Acid

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly density functional theory (DFT), are pivotal in elucidating the complex reaction mechanisms involving 6-hydroxyhexanoic acid. These computational approaches allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies for various chemical transformations.

One significant area of study is the oxidation of 6-hydroxyhexanoic acid to adipic acid, a crucial dicarboxylic acid in the industrial production of nylon. researchgate.netresearchgate.net Research has shown that this oxidation can proceed through an intermediate, 6-oxohexanoic acid. researchgate.net Quantum chemical calculations can model this sequential oxidation process, examining the electronic structure of reactants, intermediates, and products.

Mechanism investigation has indicated that reactive oxygen species, such as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH), can be involved in the oxidation of 6-hydroxyhexanoic acid to form 6-oxohexanoic acid, which is then further converted to adipic acid. researchgate.net Computational models can simulate the interaction of these radicals with 6-hydroxyhexanoic acid, predicting the most likely sites of attack and the energy barriers for these reactions. These calculations are instrumental in understanding the role of catalysts and reaction conditions that favor high selectivity towards adipic acid while minimizing overoxidation. researchgate.net

Table 1: Theoretical Parameters in the Oxidation of 6-Hydroxyhexanoic Acid

| Parameter | Description | Relevance to Reaction Mechanism |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Determines the reaction rate; lower Ea indicates a faster reaction. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the bond-breaking and bond-forming processes. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |